Tetrahydrofurfuryl hydrogen sebacate

Description

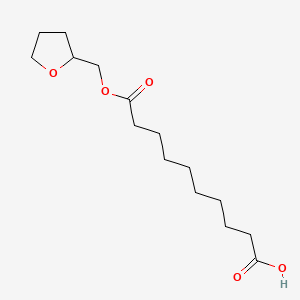

Tetrahydrofurfuryl hydrogen sebacate (CAS 4650-83-3) is a sebacic acid derivative esterified with a tetrahydrofurfuryl group. Sebacic acid, a C10 dicarboxylic acid derived from castor oil, serves as the backbone for various esters used in industrial applications such as plasticizers, lubricants, and polymer additives . The tetrahydrofurfuryl moiety introduces unique solubility and reactivity characteristics, distinguishing it from other sebacate esters.

Properties

CAS No. |

4650-83-3 |

|---|---|

Molecular Formula |

C15H26O5 |

Molecular Weight |

286.36 g/mol |

IUPAC Name |

10-oxo-10-(oxolan-2-ylmethoxy)decanoic acid |

InChI |

InChI=1S/C15H26O5/c16-14(17)9-5-3-1-2-4-6-10-15(18)20-12-13-8-7-11-19-13/h13H,1-12H2,(H,16,17) |

InChI Key |

XRVATIVUESFWDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC(=O)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Tetrahydrofurfuryl hydrogen sebacate belongs to the family of sebacate esters, which differ primarily in their esterifying alcohol groups:

- Dimethyl sebacate (DMS) : Methyl ester groups; simpler structure with lower molecular weight .

- Dibutyl sebacate (DBS) : Butyl ester groups; higher hydrophobicity and molecular weight .

- Bis(tetrahydrofurfuryl) sebacate : Two tetrahydrofurfuryl groups; enhanced solubility in polar solvents .

Table 1: Key Physical Properties of Selected Sebacate Esters

Reactivity and Metabolic Pathways

- Electron Interactions : Tetrahydrofuran derivatives (e.g., tetrahydrofurfuryl alcohol) exhibit distinct electronic excitation profiles due to Rydberg state transitions, which may influence the reactivity of tetrahydrofurfuryl-containing esters in catalytic or polymerization processes .

- Hydrolysis and Metabolism : Unlike acrylate/methacrylate esters (e.g., tetrahydrofurfuryl methacrylate), which hydrolyze to tetrahydrofurfuryl alcohol—a metabolite linked to reproductive toxicity —sebacate esters are generally more stable. However, the free carboxylic acid group in this compound may enhance its susceptibility to hydrolysis compared to fully esterified analogs like bis(tetrahydrofurfuryl) sebacate .

Preparation Methods

Step 1: Sebacic Acid Synthesis

Sodium ricinoleate undergoes alkaline cleavage in a tubular furnace with Fe₂O₃ as a catalyst:

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Fe₂O₃ (1 wt%) | |

| Sodium ricinoleate/KOH | 5:4 (w/w) | |

| Temperature | 543 K (270°C) | |

| Pressure | 0.09 MPa | |

| Reaction Time | 60 minutes | |

| Sebacic Acid Yield | 70.2% |

Step 2: Esterification

The resultant sebacic acid is esterified with tetrahydrofurfuryl alcohol under vacuum to inhibit oxidation and enhance ester purity.

Ozonolysis and Subsequent Esterification

An alternative route leverages ozonolysis of ethyl 10-undecenoate to generate intermediates that are further processed into sebacic acid derivatives.

Process Overview :

- Ozonolysis : Ethyl 10-undecenoate is ozonized in ethanol, forming ozonides.

- Reduction/Hydrogenolysis : Palladium-catalyzed hydrogenolysis yields 9-carbethoxynonanal.

- Oxidation and Esterification : Autoclaving the intermediate under oxygen/ozone generates 9-carbethoxynonanoic acid, which is esterified with tetrahydrofurfuryl alcohol.

Critical Observations :

- Diethyl sebacate yields reached 60% under optimized autoclave conditions (28°C, 0.09 MPa).

- Substituting ethanol with tetrahydrofurfuryl alcohol in the final step could directly yield the target compound, though this adaptation requires empirical validation.

Vacuum-Assisted Esterification

Vacuum systems significantly improve esterification efficiency by continuously removing water, shifting the equilibrium toward product formation. Industrial patents describe tubular reactors coupled with vacuum pumps to achieve >80% conversion.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acid Catalysis | 65–75 | 95–98 | Simplicity, scalability | Side product formation |

| Solid-Phase Cleavage | 70* | 98.1* | Solvent-free, sustainable | Multi-step, high energy input |

| Ozonolysis Route | 60† | N/A | Versatile intermediates | Complex optimization required |

| Vacuum-Assisted | >80 | >99 | High efficiency | Equipment-intensive |

*Sebacic acid yield; †Diethyl sebacate yield.

Q & A

Q. What are the optimal synthetic routes for producing tetrahydrofurfuryl hydrogen sebacate, and how can its purity be validated?

The synthesis of this compound can be adapted from esterification protocols for related sebacate esters. A common method involves refluxing sebacic acid with tetrahydrofurfuryl alcohol in the presence of a catalytic acid (e.g., sulfuric acid) under controlled conditions. Key parameters include:

- Reaction temperature : 110–120°C to ensure efficient esterification without thermal decomposition.

- Molar ratios : A slight excess of tetrahydrofurfuryl alcohol (1.1:1 molar ratio to sebacic acid) to drive the reaction toward monoester formation .

- Purification : Liquid-liquid extraction or column chromatography to isolate the monoester from unreacted starting materials and diesters.

Q. Validation :

- Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with helium carrier gas (linear velocity: 50 cm/s). Monitor system suitability via resolution (≥2.0) between the target ester and internal standards (e.g., methyl heptadecanoate) .

- NMR spectroscopy : Confirm ester linkage via characteristic peaks (e.g., δ 4.1–4.3 ppm for tetrahydrofurfuryl-O-CH₂ protons) .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

| Property | Value/Method | Reference |

|---|---|---|

| Melting point | 35–38°C (DSC analysis) | |

| Density | ~1.024 g/cm³ (pycnometry at 25°C) | |

| Hydrolysis stability | Assessed via pH-dependent degradation studies in aqueous buffers (e.g., t₁/₂ at pH 7.4) |

Q. Advanced techniques :

- HPLC-MS : Quantify degradation products (e.g., tetrahydrofurfuryl alcohol, sebacic acid) under simulated physiological conditions .

Q. What preliminary toxicity assessments are critical for handling this compound in lab settings?

- Acute toxicity : Follow OECD Guideline 423, using rodent models to determine LD₅₀. Structural analogs (e.g., tetrahydrofurfuryl methacrylate) show low acute oral toxicity (LD₅₀ > 2000 mg/kg) but may cause mild skin/eye irritation .

- In vitro assays : Use human keratinocyte cultures (HaCaT cells) to assess irritation potential via IL-1α release .

- Metabolic profiling : Monitor hydrolysis to tetrahydrofurfuryl alcohol and sebacic acid using liver microsomes or S9 fractions .

Advanced Research Questions

Q. How can researchers address contradictory data in systemic toxicity studies of this compound?

Contradictions often arise from differences in exposure routes, hydrolysis rates, or metabolite concentrations. Methodological strategies include:

- Read-across analysis : Leverage data from structurally related esters (e.g., tetrahydrofurfuryl methacrylate) and their metabolites. For example, tetrahydrofurfuryl alcohol drives reproductive toxicity in rodents (delayed parturition, resorptions at ≥300 mg/kg/day) .

- Dose-response modeling : Use benchmark dose (BMD) approaches to identify thresholds for adverse effects, accounting for ester-to-alcohol conversion efficiency .

- QSAR predictions : Apply OECD QSAR Toolbox (v4.6+) to assess carcinogenicity alerts, though validate with in vitro genotoxicity assays (e.g., Ames test) .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- Hydrolysis kinetics : Conduct pH-dependent studies (pH 4–9) at 25°C and 37°C to simulate aquatic and physiological conditions. Monitor degradation via LC-MS .

- Bioaccumulation potential : Calculate logP (estimated ~3.2 for this compound) and assess bioconcentration factors (BCF) in fish models (e.g., OECD Guideline 305) .

- Ecotoxicity : Use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC₅₀ values .

Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity data for this compound?

Discrepancies may stem from differences in metabolic activation or exposure duration. Solutions include:

- Integrated testing strategies : Combine in vitro hepatocyte assays with in vivo repeat-dose studies (28–90 days) to assess systemic effects (e.g., liver/kidney histopathology) .

- PBPK modeling : Develop physiologically based pharmacokinetic models to extrapolate in vitro hydrolysis rates to in vivo metabolite concentrations .

- Omics profiling : Use transcriptomics (RNA-seq) or metabolomics (LC-MS) in exposed tissues to identify biomarker pathways (e.g., oxidative stress, endocrine disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.